molecular formula C19H19N5O4S B2894762 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1172804-94-2

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2894762
CAS RN: 1172804-94-2
M. Wt: 413.45
InChI Key: YYMFBKAHUXWMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), which is a five-membered lactam and a common structural motif in many pharmaceuticals and natural products . It also contains a pyrazole group (3-methyl-1H-pyrazol-5-yl), which is a class of organic compounds with a five-membered ring with two nitrogen atoms. Pyrazoles are known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone and pyrazole rings, along with the ethoxybenzothiazole group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the pyrrolidinone group could undergo reactions typical of lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyrrolidinone group could impact its solubility .

Scientific Research Applications

Synthesis and Insecticidal Assessment

  • Fadda et al. (2017) discussed the synthesis of various heterocycles, including derivatives of this compound, and evaluated their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's potential as an insecticide in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anticancer Activity

Coordination Complexes and Antioxidant Activity

Antiproliferative Activity

  • Alqahtani and Bayazeed (2020) explored the synthesis and antiproliferative activity of pyridine linked thiazole derivatives. Their findings show promise for the application of these compounds in cancer treatment, particularly against breast and liver cancer cell lines (Alqahtani & Bayazeed, 2020).

Antimicrobial and Antioxidant Applications

  • Hossan (2020) synthesized derivatives of this compound and conducted molecular docking studies to estimate their antioxidant efficacy. The in vitro studies confirmed their significant antioxidant activity, suggesting potential in combating oxidative stress and microbial infections (Hossan, 2020).

Synthesis and Antimicrobial Activity

  • Bondock et al. (2008) utilized a similar compound as a key intermediate in the synthesis of various heterocycles. These compounds were evaluated as antimicrobial agents, indicating potential use in treating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential uses, studying its properties in more detail, or developing new synthesis methods .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-28-12-5-4-6-13-18(12)21-19(29-13)24-14(9-11(2)22-24)20-15(25)10-23-16(26)7-8-17(23)27/h4-6,9H,3,7-8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMFBKAHUXWMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

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